molecular formula C18H31N3O2 B5236995 N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea

N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea

Cat. No. B5236995
M. Wt: 321.5 g/mol
InChI Key: WGVZKAJAISJASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea, also known as APU, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. APU belongs to a class of compounds known as adamantyl-substituted ureas, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is not fully understood. However, it has been proposed that this compound may inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cell signaling pathways. Inhibition of PKC activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of HIV-1.

Advantages and Limitations for Lab Experiments

One advantage of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is its broad range of biological activities. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This makes this compound a promising therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its low solubility in water. This can make it difficult to administer this compound in vivo.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. One direction is the development of more soluble analogs of this compound. This would make it easier to administer this compound in vivo. Another direction is the study of this compound in animal models. This would provide more information about the pharmacokinetics and toxicity of this compound. Additionally, the study of this compound in combination with other therapeutic agents may provide synergistic effects. Finally, the study of this compound in other disease models, such as autoimmune diseases, may provide new insights into the potential therapeutic applications of this compound.
In conclusion, this compound is a promising therapeutic agent with a broad range of biological activities. Its potential as a therapeutic agent has been extensively studied in vitro, and future studies in animal models and clinical trials may provide more information about its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea involves the reaction of 1-adamantylisocyanate with 3-(4-morpholinyl)propylamine. This reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of this compound can be confirmed by various analytical methods such as NMR and mass spectrometry.

Scientific Research Applications

N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis and inhibit cell proliferation in these cell lines. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its antiviral activity against HIV-1.

properties

IUPAC Name

1-(1-adamantyl)-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c22-17(19-2-1-3-21-4-6-23-7-5-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVZKAJAISJASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.